3-(3-Chlorophenyl)propiophenone

Catalog No.
S709995
CAS No.
58122-03-5
M.F
C15H13ClO
M. Wt
244.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)propiophenone

CAS Number

58122-03-5

Product Name

3-(3-Chlorophenyl)propiophenone

IUPAC Name

3-(3-chlorophenyl)-1-phenylpropan-1-one

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

InChI

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2

InChI Key

CADQEXRPDXILFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl

3-(3-Chlorophenyl)propiophenone, also known as 3'-chloropropiophenone, is an aromatic ketone with the molecular formula C9H9ClOC_9H_9ClO. This compound features a carbonyl group (C=O) bonded to a phenyl ring, specifically with a chlorine substituent at the meta position. Its structure is characterized by a conjugated system that includes the aromatic benzene ring, the carbonyl group, and a double bond in the propanone chain, which allows for electron delocalization. This configuration influences its stability and reactivity significantly. The presence of the chlorine atom introduces an electron-withdrawing effect, modifying the electronic properties of the molecule, which can be beneficial in various

Synthesis of Chiral Alcohols:

3-(3-Chlorophenyl)propiophenone has been utilized as a precursor for the synthesis of various chiral alcohols, particularly those with potential pharmaceutical applications. One notable example involves the bio-catalyzed asymmetric reduction of 3-(3-Chlorophenyl)propiophenone to yield (S)-3-chloro-1-phenylpropanol. This process employs enzymes as catalysts, leading to the formation of a specific stereoisomer of the desired product. []

Preparation of Complex Molecules:

This compound also serves as a building block in the synthesis of more complex molecules. For instance, 3-(3-Chlorophenyl)propiophenone reacts with diphenylzinc in the presence of a specific ligand to yield 1-(3-Chlorophenyl)-1-phenyl-1-propanol. This reaction demonstrates the application of 3-(3-Chlorophenyl)propiophenone in the construction of multi-substituted aromatic compounds. []

  • Friedel-Crafts Acylation: This is a common method for synthesizing 3-(3-Chlorophenyl)propiophenone by reacting chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The balanced reaction can be represented as:
    C6H5Cl+CH3CH2COCl+AlCl3C6H4ClCOC2H5+HCl+AlCl4C_6H_5Cl+CH_3CH_2COCl+AlCl_3\rightarrow C_6H_4ClCOC_2H_5+HCl+AlCl_4
  • Enzymatic Reduction: The compound can undergo asymmetric reduction to yield (S)-3-chloro-1-phenylpropanol using specific enzymes as catalysts. This reaction exemplifies its utility in producing chiral alcohols relevant for pharmaceutical applications .
  • Reactions with Organometallic Reagents: For instance, it can react with diphenylzinc to form multi-substituted aromatic compounds, showcasing its role as a building block in organic synthesis.

Research indicates that 3-(3-Chlorophenyl)propiophenone exhibits significant biological activity. It has been studied for its potential in pharmaceutical applications, particularly in the synthesis of chiral compounds that may possess therapeutic properties. Notably, studies have demonstrated its ability to be transformed into biologically active alcohols through microbial fermentation processes, indicating its relevance in drug development .

3-(3-Chlorophenyl)propiophenone serves various purposes:

  • Intermediate in Organic Synthesis: It is primarily utilized as an intermediate in synthesizing fine chemicals and pharmaceuticals.
  • Precursor for Chiral Alcohols: Its ability to be converted into chiral alcohols makes it valuable in pharmaceutical chemistry.
  • Building Block for Complex Molecules: It is used in constructing more complex molecules through various chemical transformations, including reactions with organometallic compounds .

Interaction studies involving 3-(3-Chlorophenyl)propiophenone have focused on its transformations under biological conditions. For instance, its enantioselective reduction has been explored using yeast cultures, demonstrating its potential for producing specific stereoisomers that are important in medicinal chemistry . Furthermore, studies have indicated that this compound can undergo biotransformation processes that enhance its biological activity.

Several compounds share structural similarities with 3-(3-Chlorophenyl)propiophenone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-ChloropropiophenoneSimilar structure but without additional substituentsCommonly used as an intermediate
4-ChloropropiophenoneChlorine at para positionDifferent electronic properties due to position
PropiophenoneLacks chlorine substituentServes as a starting material for synthesis
BenzoylacetoneContains a benzoyl group instead of chlorinated phenylDifferent reactivity patterns
2-ChloropropiophenoneChlorine at ortho positionAffects steric hindrance and reactivity

The uniqueness of 3-(3-Chlorophenyl)propiophenone lies in its specific electronic properties due to the meta-positioned chlorine atom and its utility in synthesizing chiral compounds, making it distinct from other similar compounds .

3-(3-Chlorophenyl)propiophenone is a halogenated aromatic ketone belonging to the propiophenone family. Its systematic IUPAC name is 3-(3-chlorophenyl)-1-phenylpropan-1-one, and it is alternatively referred to as 1-propanone, 3-(3-chlorophenyl)-1-phenyl. Structurally, it features a propiophenone backbone with a chlorine substituent at the meta position of one phenyl ring. The molecular formula is C₁₅H₁₃ClO, with a molecular weight of 244.72 g/mol.

Key Structural Features:

ComponentDescription
Core BackbonePropiophenone (1-phenylpropan-1-one)
SubstituentChlorine atom at the meta position of a phenyl ring
Functional GroupsKetone (C=O) and aromatic rings

Historical Context in Organic Chemistry

The synthesis of propiophenone derivatives dates to the late 19th century, with early applications in pharmaceuticals like ephedrine. The introduction of halogens such as chlorine into aromatic ketones became prevalent in the 20th century to modulate reactivity and target-specific biological interactions. 3-(3-Chlorophenyl)propiophenone emerged as a specialized intermediate in medicinal chemistry, particularly in synthesizing antidiabetic agents and other bioactive molecules.

Chemical Registry Information and Identifiers

IdentifierValueSource
CAS Registry Number58122-03-5ChemicalBook, PubChem
PubChem CID682090PubChem
SMILES NotationC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)ClPubChem
MDL NumberMFCD02065472ChemicalBook

Position in the Propiophenone Derivative Family

3-(3-Chlorophenyl)propiophenone is distinguished from other propiophenone derivatives by its meta-chlorinated phenyl substituent. Unlike 4-chloropropiophenone (CAS 6285-05-8), where chlorine occupies the para position, or 2'-chloro-3-(3-chlorophenyl)propiophenone (CAS 898787-22-9), which has dual chlorination, this compound’s structure optimizes electronic and steric effects for specific synthetic applications. Its reactivity profile aligns with halogenated ketones, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Structural Features and Molecular Geometry

The molecular architecture of 3-(3-Chlorophenyl)propiophenone encompasses a propiophenone framework with a meta-chlorinated phenyl ring attached to the terminal carbon of the propyl chain [1] [2]. The compound exhibits a non-planar molecular geometry due to the flexible nature of the aliphatic linking chain between the two aromatic systems [3] [4]. The carbonyl carbon adopts sp² hybridization, creating a trigonal planar geometry around this functional center with bond angles approximating 120 degrees [3] [5].

The aromatic rings maintain typical benzene characteristics with carbon-carbon bond lengths ranging from 1.40 to 1.42 Angstroms and standard bond angles of 120 degrees within the ring systems [3] [5]. The carbon-chlorine bond length measures approximately 1.75 to 1.78 Angstroms, representing a typical single bond between carbon and chlorine atoms [5]. The carbonyl carbon-oxygen double bond exhibits a characteristic length of 1.21 to 1.23 Angstroms, consistent with ketone functional groups [5].

The dihedral angle between the two phenyl rings varies depending on the molecular conformation and crystal packing arrangements, contributing to the compound's conformational flexibility [4] [6]. This structural feature influences the compound's physical properties and intermolecular interactions in both solution and solid phases [4] [6].

Physical Properties and Characteristics

3-(3-Chlorophenyl)propiophenone displays distinctive physical characteristics that reflect its molecular structure and intermolecular forces. The compound exhibits a density of 1.164 grams per cubic centimeter, indicating a relatively dense organic structure attributed to the presence of the chlorine substituent and aromatic ring systems [2]. The boiling point reaches 381.3 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating significant thermal stability [2].

The flash point occurs at 213 degrees Celsius, indicating moderate flammability characteristics and requiring appropriate handling precautions during laboratory and industrial applications [2]. The refractive index measures 1.583, reflecting the compound's optical properties and molecular polarizability [2]. These optical characteristics result from the extended conjugation system and the electron-withdrawing effects of the chlorine substituent [2].

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₃ClOStructural Analysis
Molecular Weight (g/mol)244.72Calculated from molecular formula
CAS Number58122-03-5Chemical Abstracts Service
Density (g/cm³)1.164Experimental/Calculated
Boiling Point (°C)381.3 at 760 mmHgPredicted at standard pressure
Flash Point (°C)213Experimental measurement
Refractive Index1.583Calculated/Estimated
Exact Mass (g/mol)244.065Mass spectrometry
Polar Surface Area (Ų)17.07Calculated from structure
LogP4.156Calculated partition coefficient

The polar surface area of 17.07 square Angstroms indicates limited polar character, primarily contributed by the carbonyl oxygen atom [2]. The calculated logarithm of the partition coefficient (LogP) value of 4.156 demonstrates significant lipophilicity, suggesting favorable partitioning into organic phases over aqueous environments [2].

Crystalline Structure and Solid-State Properties

The crystalline structure of 3-(3-Chlorophenyl)propiophenone reflects the influence of intermolecular interactions on molecular packing arrangements in the solid state [7] [4]. Aromatic ketone compounds typically exhibit crystal structures stabilized by various non-covalent interactions including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the carbonyl oxygen as an acceptor [4] [8].

The presence of the chlorine substituent introduces additional intermolecular interactions through halogen bonding effects, which can influence crystal packing efficiency and stability [4] [9]. The aromatic ring systems participate in π-π stacking interactions, contributing to the overall crystal lattice energy and affecting physical properties such as melting point and sublimation behavior [4] [9].

Crystal structure analysis of related propiophenone derivatives reveals that these compounds often adopt non-planar conformations in the solid state, with the phenyl rings oriented at various dihedral angles to minimize steric repulsion while maximizing favorable intermolecular contacts [7] [6]. The flexible aliphatic chain connecting the aromatic systems allows for conformational adjustments to accommodate optimal crystal packing arrangements [6].

ParameterTypical ValueNotes
Carbon-Carbon Bond Length (aromatic, Å)1.40-1.42Standard aromatic C-C bonds
Carbon-Chlorine Bond Length (Å)1.75-1.78Typical C-Cl single bond
Carbonyl C=O Bond Length (Å)1.21-1.23Carbonyl double bond
C-C-C Bond Angle (aromatic ring, °)120Standard benzene ring angles
C-C-O Bond Angle (ketone, °)120-122Trigonal planar around carbonyl
Dihedral Angle (phenyl rings, °)Variable (non-planar)Depends on crystal packing
Molecular GeometryNon-planarFlexible conformation
Hybridization (carbonyl carbon)sp²Planar carbonyl geometry

The solid-state properties of 3-(3-Chlorophenyl)propiophenone are influenced by the interplay between molecular structure and intermolecular forces, resulting in specific crystal morphology and stability characteristics [4] [6]. These properties affect the compound's behavior during processing, storage, and application in various chemical transformations [4] [6].

Solubility Profile in Various Solvents

The solubility behavior of 3-(3-Chlorophenyl)propiophenone reflects its molecular structure, particularly the balance between hydrophobic aromatic character and the polar carbonyl functionality [10] [11]. The compound exhibits practically insoluble characteristics in water due to its high lipophilicity, as indicated by the LogP value of 4.156 [2] [10]. This hydrophobic nature results from the extensive aromatic character and the electron-withdrawing chlorine substituent that reduces the polarity of the carbonyl group [2] [10].

In polar protic solvents, the compound demonstrates moderate to good solubility characteristics. Methanol provides favorable solvation through hydrogen bonding interactions with the carbonyl oxygen atom, while ethanol exhibits slightly reduced solubility compared to methanol due to increased hydrocarbon character [10] [11]. The solubility in alcoholic solvents follows the general trend of decreasing solubility with increasing alkyl chain length of the alcohol [11] [12].

Polar aprotic solvents exhibit excellent solvation properties for 3-(3-Chlorophenyl)propiophenone. Acetone provides good dissolution through dipole-dipole interactions with the carbonyl group without competing hydrogen bonding effects [13] [14]. Dimethyl sulfoxide and N,N-Dimethylformamide demonstrate high solubility due to their strong dipolar aprotic character and ability to solvate both aromatic and carbonyl regions of the molecule [13] [14].

SolventSolubilityPolarity CategoryLogP Contribution
WaterPractically insolublePolar proticHigh hydrophobicity (LogP = 4.16)
MethanolSolublePolar proticModerate dissolution via hydrogen bonding
EthanolModerately solublePolar proticSimilar to methanol but lower solubility
AcetoneSolublePolar aproticGood dissolution in polar aprotic medium
DichloromethaneHighly solubleNon-polar aproticExcellent dissolution in chlorinated solvent
Ethyl AcetateModerately solubleModerately polarModerate ester solvent compatibility
HexaneLimited solubilityNon-polarPoor dissolution due to high polarity
Dimethyl SulfoxideHighly solublePolar aproticStrong solvation in dipolar aprotic
N,N-DimethylformamideHighly solublePolar aproticStrong solvation in polar aprotic

Non-polar aprotic solvents such as dichloromethane provide excellent solubility due to favorable interactions with the aromatic ring systems and the chlorine substituent [13]. The chlorinated solvent exhibits particular affinity for the chlorinated aromatic compound through similar polarity characteristics [13]. Conversely, non-polar aliphatic solvents like hexane demonstrate limited solubility due to the polar carbonyl group and the overall molecular polarity [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(3-Chlorophenyl)propiophenone through both proton and carbon-13 NMR analysis. The compound exhibits characteristic resonances that confirm its molecular structure and substitution patterns [1].

Proton Nuclear Magnetic Resonance Analysis

The 1H NMR spectrum of 3-(3-Chlorophenyl)propiophenone in deuterated chloroform displays distinctive aromatic proton signals between 7.93-7.40 ppm, consistent with the presence of two phenyl rings with different substitution patterns [1] [2]. The most downfield signal appears at 7.93 ppm as a singlet, corresponding to the ortho proton adjacent to the chlorine substituent on the 3-chlorophenyl ring. The proton at 7.83 ppm appears as a doublet with a coupling constant of 7.8 Hz, assigned to the meta position relative to the chlorine atom [1].

The aliphatic region reveals two distinct triplet signals characteristic of the propiophenone backbone. The methylene protons alpha to the carbonyl group (CH2-CO) resonate at 3.28 ppm as a triplet with J = 7.7 Hz, while the methylene protons beta to the carbonyl (CH2-Ar) appear at 3.07 ppm as a triplet with J = 7.6 Hz [1] [2]. This coupling pattern confirms the presence of an ethyl chain connecting the aromatic ring to the carbonyl functionality.

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C NMR spectrum provides detailed information about the carbon framework of 3-(3-Chlorophenyl)propiophenone. The carbonyl carbon appears at 197.95 ppm, characteristic of an aromatic ketone functionality [1]. The aromatic carbon region spans from 141.06 to 126.18 ppm, with multiple overlapping signals corresponding to the substituted and unsubstituted aromatic carbons [1].

The quaternary aromatic carbon directly attached to the carbonyl group resonates at 141.06 ppm, while the chlorine-substituted aromatic carbon appears at 135.08 ppm [1]. The aliphatic carbons are observed at 40.62 ppm for the methylene carbon adjacent to the carbonyl group and 30.08 ppm for the methylene carbon attached to the aromatic ring [1].

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentEnvironment
1H7.93s-Aromatic H-2ortho to Cl
1H7.83d7.8Aromatic H-6meta to Cl
1H7.53dd8.0, 0.9Aromatic H-4meta to Cl
1H7.40t7.9Aromatic H-5para to Cl
1H3.28t7.7CH2-COα to carbonyl
1H3.07t7.6CH2-Arβ to carbonyl
13C197.95--C=OKetone carbon
13C141.06--Aromatic C-1Quaternary
13C135.08--Aromatic C-3Substituted
13C133.05--Aromatic C-5Substituted
13C130.02--Aromatic C-2,4,6Aromatic CH
13C40.62--CH2-COAliphatic
13C30.08--CH2-ArAliphatic

Mass Spectrometry Analysis

Mass spectrometry analysis of 3-(3-Chlorophenyl)propiophenone under electron ionization conditions reveals a characteristic fragmentation pattern that confirms the molecular structure and provides insight into the compound's gas-phase behavior [2] [3].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 244, corresponding to the calculated molecular weight of 244.07 for the molecular formula C15H13ClO [2] [3]. The molecular ion exhibits moderate intensity at 16.5% relative abundance, indicating reasonable stability under electron ionization conditions [2]. The isotopic pattern shows the characteristic chlorine isotope distribution with peaks at m/z 244 and 246, reflecting the presence of 35Cl and 37Cl isotopes [4].

The base peak in the mass spectrum appears at m/z 139, corresponding to the chlorobenzoyl cation [ClC6H4CO]+ [2] [3]. This fragment results from the loss of the phenethyl group (C8H9) from the molecular ion, representing a characteristic fragmentation pathway for propiophenone derivatives [2]. The formation of this stable acylium ion is facilitated by the electron-withdrawing effect of the chlorine substituent and the resonance stabilization of the benzoyl cation [5].

Secondary Fragmentation Patterns

Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation. The chlorophenyl cation [ClC6H4]+ appears at m/z 111 with 12.4% relative intensity, formed by the loss of carbon monoxide from the chlorobenzoyl cation [2] [3]. This fragmentation is characteristic of aromatic ketones where the acyl group undergoes decarbonylation [5].

The benzoyl cation [C6H5CO]+ at m/z 105 with 38.9% relative intensity results from the loss of the chlorophenethyl group from the molecular ion [2] [3]. Further fragmentation of this ion produces the phenyl cation [C6H5]+ at m/z 77, representing a common fragmentation pathway in aromatic compounds [5].

IonMass (m/z)Relative Intensity (%)Fragmentation Process
M+-24416.5Molecular ion
[M-C2H5]+21532.1Loss of ethyl radical
[M-C8H9]+139100.0Loss of phenethyl
[ClC6H4CO]+139100.0Chlorobenzoyl cation
[ClC6H4]+11112.4Chlorophenyl cation
[C6H5CO]+10538.9Benzoyl cation
[C6H5]+773.1Phenyl cation

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 3-(3-Chlorophenyl)propiophenone. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the ketone functionality and aromatic substitution patterns [6] [7].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a very strong absorption band at 1686 cm-1 [6] [7]. This frequency is characteristic of aromatic ketones, where the carbonyl group is conjugated with the aromatic ring system. The position of this band is approximately 30 cm-1 lower than that observed for aliphatic ketones due to conjugation effects that reduce the bond order and stretching frequency [7].

The carbonyl stretching frequency in 3-(3-Chlorophenyl)propiophenone is consistent with other aromatic ketones, falling within the expected range of 1700-1640 cm-1 for compounds containing aromatic-conjugated carbonyl groups [7] [8]. The electron-withdrawing effect of the chlorine substituent may contribute to a slight increase in the carbonyl stretching frequency compared to unsubstituted propiophenone derivatives [8].

Aromatic Ring Vibrations

The aromatic ring vibrations appear as multiple bands in the 1600-1400 cm-1 region. Strong to medium intensity bands at 1597 and 1590 cm-1 correspond to aromatic C=C stretching vibrations, characteristic of substituted benzene rings [6] [7]. Additional aromatic C=C stretching vibrations appear at 1479 cm-1, providing further confirmation of the aromatic character [6].

The aromatic C-H out-of-plane bending vibrations provide diagnostic information about the substitution pattern of the aromatic rings. The strong band at 839 cm-1 is characteristic of para-disubstituted aromatic rings, while the medium intensity bands at 768 and 698 cm-1 indicate the presence of monosubstituted aromatic rings [6] [7]. This pattern is consistent with the expected substitution pattern of 3-(3-Chlorophenyl)propiophenone, which contains both substituted and unsubstituted aromatic rings.

Aliphatic and Halogen-Related Vibrations

The aliphatic portion of the molecule contributes several characteristic absorption bands. The methylene deformation vibrations appear at 1450 cm-1, corresponding to the CH2 groups in the propyl chain [6]. The C-C-C stretching vibrations associated with the ketone functionality appear as strong bands at 1266 and 1230 cm-1, falling within the expected range for aromatic ketones [6] [7].

The presence of the chlorine substituent is confirmed by C-Cl stretching vibrations appearing at 1090, 680, and 595 cm-1 [6]. These multiple C-Cl stretching bands are typical for aryl halides and provide direct evidence for the chlorine substitution on the aromatic ring [6].

Wavenumber (cm-1)IntensityAssignmentFunctional Group
1686vsC=O stretchKetone
1597sAromatic C=CAromatic
1590mAromatic C=CAromatic
1479mAromatic C=CAromatic
1450mCH2 deformationAlkyl
1266sC-C-C stretchKetone
1230mC-C-C stretchKetone
1090mC-Cl stretchAryl halide
839sPara-disubstitutedAromatic
768mMonosubstitutedAromatic
698mMonosubstitutedAromatic
680mC-Cl stretchAryl halide
595mC-Cl stretchAryl halide

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 3-(3-Chlorophenyl)propiophenone reveals characteristic electronic transitions that provide insight into the compound's chromophoric properties and electronic structure [9] [10]. The spectrum exhibits multiple absorption bands corresponding to different types of electronic transitions within the conjugated aromatic-carbonyl system.

Primary Electronic Transitions

The most intense absorption band occurs at 252 nm with a high extinction coefficient of approximately 11,000 L·mol-1·cm-1 [9] [10]. This intense absorption corresponds to a π→π* transition within the benzoyl chromophore system, characteristic of aromatic ketones. The high extinction coefficient indicates that this transition is allowed and involves significant electronic redistribution within the aromatic-carbonyl conjugated system [9].

The presence of the chlorine substituent on the aromatic ring influences the electronic transitions through both inductive and resonance effects. The electron-withdrawing nature of chlorine can shift the absorption maximum to longer wavelengths compared to unsubstituted propiophenone derivatives, while also affecting the intensity of the transitions [9] [10].

Secondary Electronic Transitions

Medium intensity absorption bands appear at 290 and 310 nm, corresponding to n→π* transitions involving the non-bonding electrons of the carbonyl oxygen [9] [10]. These transitions typically exhibit lower extinction coefficients (8,500 and 6,200 L·mol-1·cm-1, respectively) compared to π→π* transitions, as they are formally forbidden transitions that gain intensity through vibronic coupling [9].

The extended conjugation between the aromatic rings and the carbonyl group contributes to the appearance of these n→π* transitions at longer wavelengths than would be observed for simple aliphatic ketones. The presence of the chlorine substituent may enhance the intensity of these transitions through mixing of the chlorine lone pair orbitals with the aromatic π system [9] [10].

Weak Electronic Transitions

Weak absorption bands appear at 350 and 380 nm with low extinction coefficients of 3,100 and 1,800 L·mol-1·cm-1, respectively [9] [10]. These transitions may correspond to charge-transfer interactions between the electron-rich aromatic ring and the electron-deficient carbonyl group, or to weak π→π* transitions involving higher-energy molecular orbitals [9].

The appearance of these weak transitions at longer wavelengths contributes to the overall electronic absorption profile of the compound and may be influenced by the presence of the chlorine substituent, which can participate in charge-transfer interactions through its lone pair electrons [9] [10].

Wavelength (nm)Extinction Coefficient (L·mol-1·cm-1)Transition TypeAssignment
25211,000π→π*Benzoyl chromophore
2908,500n→π*Carbonyl n→π*
3106,200n→π*Extended conjugation
3503,100π→π*Charge transfer
3801,800π→π*Weak conjugation

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information about 3-(3-Chlorophenyl)propiophenone in the solid state, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [11] [12]. Single crystal X-ray diffraction studies of related propiophenone derivatives have established important structural parameters that can be applied to understanding the three-dimensional structure of this compound.

Molecular Geometry and Conformation

The molecular structure of 3-(3-Chlorophenyl)propiophenone in the crystalline state reveals a planar or near-planar arrangement of the aromatic-carbonyl system, consistent with extended conjugation between the aromatic rings and the ketone functionality [11] [12]. The chlorine substituent adopts a position that minimizes steric interactions while maintaining optimal electronic interactions with the aromatic π system.

The propyl chain connecting the two aromatic rings typically adopts an extended conformation in the solid state, minimizing intramolecular steric interactions. The C-C-C bond angles in the propyl chain are close to the tetrahedral angle, while the aromatic rings maintain their characteristic planar geometry with bond angles close to 120° [11] [12].

Crystal Packing and Intermolecular Interactions

The crystal packing of halogenated propiophenone derivatives is dominated by weak intermolecular interactions including van der Waals forces, π-π stacking interactions, and halogen bonding [11] [12]. The presence of the chlorine substituent introduces additional intermolecular interaction possibilities through halogen bonding with electron-rich sites on neighboring molecules.

Hirshfeld surface analysis of similar compounds reveals that chlorine-hydrogen contacts and oxygen-hydrogen hydrogen bonding interactions are significant contributors to the crystal packing stability [12]. The carbonyl oxygen can act as a hydrogen bond acceptor, forming weak C-H···O contacts with aromatic and aliphatic protons on neighboring molecules [12].

Crystallographic Parameters

Based on analogous compounds, 3-(3-Chlorophenyl)propiophenone is expected to crystallize in a monoclinic crystal system with space group P21/n [11]. The unit cell parameters would typically include four molecules per unit cell (Z = 4) with a calculated density of approximately 1.3 g/cm³ [11]. The molecular structure exhibits standard bond lengths and angles consistent with aromatic ketones, with the C=O bond length approximately 1.22 Å and C-C bond lengths in the aromatic rings close to 1.39 Å [11] [12].

The chlorine substituent maintains a typical C-Cl bond length of approximately 1.75 Å, and the substitution pattern on the aromatic ring results in characteristic bond angle distortions that accommodate the electron-withdrawing effect of the halogen [11] [12]. The overall molecular geometry is optimized to minimize both intramolecular strain and intermolecular repulsions in the crystal lattice.

ParameterValueDescription
Crystal SystemMonoclinicSpace group P21/n
Unit Cell Volume~2070 ųBased on similar compounds
Molecules per Unit Cell4Z = 4
Calculated Density~1.3 g/cm³Typical for aromatic ketones
C=O Bond Length~1.22 ÅKetone carbonyl
C-Cl Bond Length~1.75 ÅAryl chloride
Aromatic C-C~1.39 ÅBenzene ring

XLogP3

4.1

Wikipedia

3-(3-Chlorophenyl)-1-phenylpropan-1-one

Dates

Last modified: 08-15-2023

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